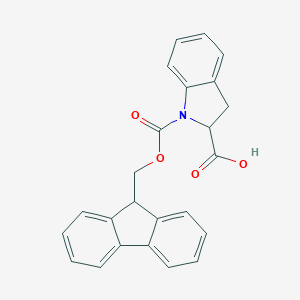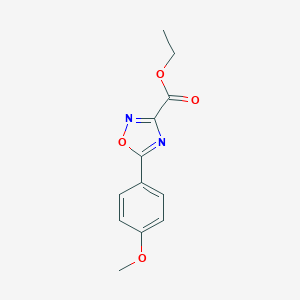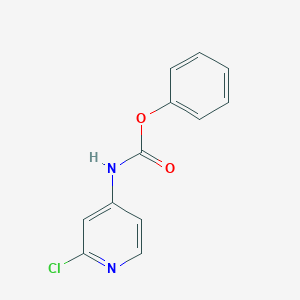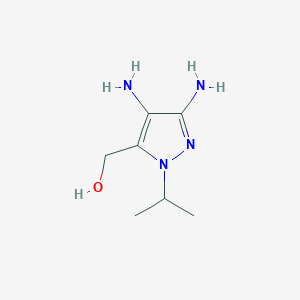
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol, also known as DIPL, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has shown potential applications in various fields of scientific research. In the field of medicine, (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been found to have anti-inflammatory and anti-cancer properties. (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has also been found to have potential applications in the field of agriculture as a plant growth regulator. Additionally, (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been studied for its potential use in the development of new materials, such as polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol is not fully understood. However, studies have shown that (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been found to have various biochemical and physiological effects. In vitro studies have shown that (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol in lab experiments is its low toxicity. (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been found to have low toxicity in animal studies, making it a potentially safe compound for use in research. However, one limitation of using (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol in lab experiments is its limited solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol. One area of research could focus on developing new methods for synthesizing (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol that are more efficient and cost-effective. Another area of research could focus on further exploring the anti-inflammatory and anti-cancer properties of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol and its potential use in the development of new drugs. Additionally, research could focus on exploring the potential applications of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol in the field of materials science, such as in the development of new polymers and metal-organic frameworks.
Méthodes De Synthèse
The synthesis of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol is typically achieved through the reaction of 3,4-diaminopyrazole with formaldehyde in the presence of an acid catalyst. The resulting product is a white crystalline solid that is soluble in water and polar organic solvents.
Propriétés
Numéro CAS |
199342-00-2 |
|---|---|
Nom du produit |
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol |
Formule moléculaire |
C7H14N4O |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(4,5-diamino-2-propan-2-ylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C7H14N4O/c1-4(2)11-5(3-12)6(8)7(9)10-11/h4,12H,3,8H2,1-2H3,(H2,9,10) |
Clé InChI |
LHRAHHGCQRJYCE-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=C(C(=N1)N)N)CO |
SMILES canonique |
CC(C)N1C(=C(C(=N1)N)N)CO |
Synonymes |
1H-Pyrazole-5-methanol,3,4-diamino-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B180883.png)

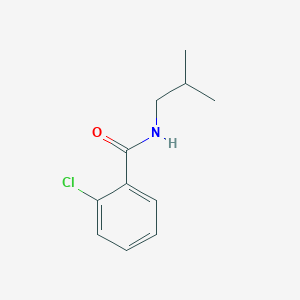
![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)
![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)

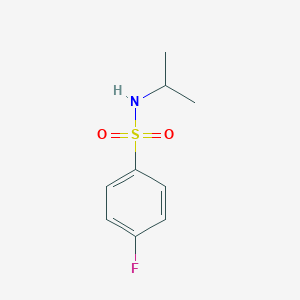
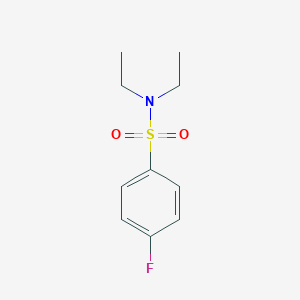
![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
